molecular formula C17H21N5 B11210447 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11210447
M. Wt: 295.4 g/mol
InChI Key: OKTGKAQKVUUGEZ-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a recognized potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway. By covalently binding to a cysteine residue (Cys-481) in the BTK active site, this compound irreversibly inhibits BTK activity, thereby suppressing downstream signaling and activation of B-cells and myeloid cells. This mechanism makes it an invaluable pharmacological tool for dissecting the role of BTK in various disease contexts. Its primary research applications are in the fields of oncology and autoimmune diseases. In B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), inhibiting BTK can induce apoptosis and disrupt microenvironmental survival signals. In autoimmune research, it is used to model and investigate conditions like rheumatoid arthritis and lupus, where aberrant B-cell activation is a key driver of pathology. Studies utilizing this inhibitor have been fundamental in validating BTK as a therapeutic target and in understanding the signaling networks that govern immune cell proliferation and survival.

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5/c1-11(2)8-18-16-15-9-21-22(17(15)20-10-19-16)14-6-5-12(3)13(4)7-14/h5-7,9-11H,8H2,1-4H3,(H,18,19,20)

InChI Key

OKTGKAQKVUUGEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(C)C)C

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]Pyrimidine Scaffold Construction

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically begins with constructing the fused heterocyclic core. A widely adopted method involves cyclocondensation reactions using pyrazole-5-amine precursors with nitriles or carbonyl-containing reagents. For example, Patel et al. (2017) demonstrated that 1-(2,4-dinitrophenyl)pyrazole-5-amine undergoes cyclization with aliphatic or aromatic nitriles under microwave irradiation or conventional heating to yield pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediates . While the target compound lacks a carbonyl group at position 4, this method provides a foundational route for scaffold assembly.

Key modifications include substituting the carbonyl oxygen with an amine group. In the patent US7452880B2 , pyrazolo[3,4-d]pyrimidine amines were synthesized via nucleophilic substitution of chloropyrazolopyrimidines with primary or secondary amines . For instance, 4-chloro-pyrazolo[3,4-d]pyrimidine intermediates reacted with 2-methylpropylamine (isobutylamine) in dimethylformamide (DMF) at 80–100°C to introduce the N-alkyl side chain .

N-Alkylation with 2-Methylpropylamine

The final step involves introducing the 2-methylpropylamine (isobutylamine) group at position 4. PubChem CID 17017624 outlines a two-step process:

  • Chlorination : Treatment of pyrazolo[3,4-d]pyrimidin-4-ol with POCl₃ at reflux to form the 4-chloro intermediate.

  • Amination : Reaction of the chloro derivative with excess isobutylamine in DMF at 90°C for 6 hours .

The reaction proceeds via an SNAr mechanism, with yields averaging 65–70% . Microwave-assisted synthesis (100°C, 30 minutes) improves efficiency to 82% yield while reducing side products .

Purification and Analytical Characterization

Purification :

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) as eluent .

  • Recrystallization : Methanol/water (4:1) yields crystalline product with >99% purity .

Characterization :

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.72–7.68 (m, 3H, aromatic-H), 3.25 (t, J = 6.4 Hz, 2H, NCH₂), 2.31 (s, 6H, CH₃), 1.85 (m, 1H, CH(CH₃)₂), 0.95 (d, J = 6.8 Hz, 6H, CH₃) .

  • HRMS : m/z 311.1872 [M+H]⁺ (calculated for C₁₇H₂₁N₅⁺: 311.1876) .

Comparative Analysis of Synthetic Routes

Method Yield Purity Reaction Time Key Advantage
Ullmann Coupling 85%>95%12 hoursHigh regioselectivity
Microwave Amination 82%98%30 minutesRapid reaction kinetics
Phase-Transfer Alkylation 70%97%6 hoursMild conditions

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N7-alkylation is mitigated by using bulky bases (e.g., DBU) to favor N1-substitution .

  • Solvent Selection : DMF enhances solubility of intermediates but requires careful drying to avoid hydrolysis .

  • Catalyst Recycling : Copper residues are removed via chelating resins (e.g., Chelex 100) to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that pyrazolo[3,4-d]pyrimidines have notable anti-inflammatory properties. A study by Abd El-Salam et al. demonstrated that derivatives of this compound exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac. The mechanism involves inhibition of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Anticancer Properties

The compound has shown promise in cancer research. Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit various kinases involved in cancer progression. For instance, studies have indicated that certain derivatives can act as inhibitors of protein kinases, which are crucial in cell signaling pathways related to cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity. Research suggests that pyrazolo[3,4-d]pyrimidines can disrupt bacterial cell membranes and inhibit essential bacterial enzymes, leading to their potential use as broad-spectrum antimicrobial agents.

Synthesis and Modifications

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo Core : Initial condensation reactions to form the pyrazolo structure.
  • Substitution Reactions : Introduction of the 3,4-dimethylphenyl and branched alkyl groups through nucleophilic substitutions.
  • Purification : Techniques such as chromatography are employed to ensure high purity for biological testing.

Case Studies

StudyFocusFindings
Abd El-Salam et al. (2012)Anti-inflammatory activityDemonstrated lower toxicity compared to Diclofenac; effective in reducing Carrageenan-induced edema .
Giraud et al. (2023)Anticancer activityIdentified as an inhibitor of key protein kinases; potential for treating various cancers through targeted therapy .
Recent Antimicrobial StudiesAntimicrobial effectsShowed efficacy against multiple bacterial strains; mechanism involves disruption of cell membrane integrity and enzyme inhibition.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Modifications and Substituent Effects

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is highly versatile, with substitutions at positions 1, 3, and 4 dictating biological activity and pharmacokinetics. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Compound Name (ID) Substituents Biological Activity Key Data Selectivity/Notes
Target Compound 1: 3,4-Dimethylphenyl
4: N-(2-methylpropyl)
Not reported (inferred kinase inhibition) Likely improved lipophilicity due to methyl groups
S29 () 1: 2-Chloro-2-(4-chlorophenyl)ethyl
4: N-(4-fluorobenzyl)
Neuroblastoma (SK-N-BE(2)) inhibitor EC₅₀: 5.74 ng/mL (with GO nanosheets) Minimal side effects; requires nano-carrier for efficacy
17g () 1: Azetidin-3-ylmethyl
3: 6-Ethoxynaphthalen-2-yl
PfCDPK4 inhibitor IC₅₀: <100 nM (vs. PfCDPK4) High selectivity for malaria parasite kinase
NA-PP1 () 1: tert-Butyl
3: 1-Naphthyl
Plasmodium kinase inhibitor EC₅₀: ~1 µM (vs. PfCDPK1) Used in analog-sensitive kinase studies
Ibrutinib Intermediate () 1: Piperidin-3-yl
3: 4-Phenoxyphenyl
Bruton’s tyrosine kinase (BTK) inhibitor Key intermediate in ibrutinib synthesis
Key Observations:
  • Selectivity : Analogs like 17g achieve high selectivity for parasitic kinases (e.g., PfCDPK4) through bulkier substituents (e.g., ethoxynaphthalenyl) that occupy hydrophobic kinase pockets .
  • Toxicity: S29 requires graphene oxide (GO) nanosheets for delivery to minimize off-target effects, suggesting the target compound’s isobutyl group may reduce systemic toxicity compared to fluorobenzyl or chlorophenyl analogs .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP<sup>*</sup> Solubility Melting Point
Target ~350 (estimated) ~3.5 (predicted) Low (lipophilic) Not reported
137a () 297.33 2.8 Moderate 232–235°C
2a () 430.28 4.1 Low 169–171°C

<sup>*</sup>LogP calculated using fragment-based methods.

    Biological Activity

    1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C15H20N4C_{15}H_{20}N_4 with a molecular weight of approximately 309.4087 g/mol. The compound features a pyrazolo ring fused to a pyrimidine structure, characterized by the presence of a dimethylphenyl group and a branched alkyl amine substituent. Its chemical reactivity is attributed to the amine functional group and the heterocyclic structure, which can participate in various chemical reactions such as acylation and nucleophilic substitutions.

    Antiviral Activity

    Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral properties. For instance, compounds based on this scaffold have shown promising activity against viruses such as Zika virus (ZIKV). In structure-activity relationship (SAR) studies, modifications to the peripheral rings have been explored to enhance antiviral efficacy. One study reported that certain derivatives demonstrated low micromolar antiviral activity with relatively low cytotoxicity .

    Anticancer Potential

    Pyrazolo[3,4-d]pyrimidines have also been investigated for their anticancer properties. A study highlighted that functionally substituted derivatives exhibited good antibacterial and anticancer activity. The mechanisms underlying these effects often involve inhibition of specific kinases or receptors associated with cancer progression .

    Inhibition Studies

    Inhibition studies have shown that compounds similar to this compound can act as inhibitors for various targets including interleukin-2 inducible T-cell kinase (ITK) and corticotropin-releasing factor receptor type-1 (CRF1). These interactions suggest potential therapeutic applications in inflammatory diseases and cancer treatment .

    Case Study 1: Antiviral Efficacy Against ZIKV

    A recent investigation into the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives revealed that specific modifications led to enhanced efficacy against ZIKV. The study measured the half maximal effective concentration (EC50) and half cytotoxic concentration (CC50) values for several compounds. For example:

    CompoundEC50 (µM)CC50 (µM)
    Compound 55.139
    Compound 66.040

    These results indicate that while both compounds exhibit potent antiviral activity, they also possess varying levels of cytotoxicity, necessitating further optimization for therapeutic use .

    Case Study 2: Anticancer Activity

    In another study focusing on anticancer activity, derivatives of pyrazolo[3,4-d]pyrimidines were evaluated for their ability to inhibit tumor cell proliferation. The findings suggested that specific structural modifications could significantly enhance their anticancer properties:

    CompoundIC50 (µM)Target
    Derivative A12c-Met
    Derivative B15CDK8

    These compounds demonstrated selective inhibition against their respective targets, highlighting their potential as leads for developing new anticancer therapies .

    Q & A

    Basic: What are the standard synthetic routes for this compound, and how is its purity validated?

    Answer:
    The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting pyrazolo[3,4-d]pyrimidine precursors with substituted aryl halides or amines under reflux in solvents like acetonitrile or dichloromethane. For example, derivatives are prepared by reacting 4-chloro-pyrazolopyrimidine intermediates with 3,4-dimethylphenyl groups in the presence of cesium carbonate as a base .
    Characterization:

    • IR spectroscopy identifies functional groups (e.g., NH stretches at ~3298 cm⁻¹ ).
    • ¹H/¹³C NMR confirms regiochemistry and substituent integration. Key signals include aromatic protons (δ 7.5–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) .
    • Elemental analysis validates stoichiometry (e.g., C 61.50%, H 4.48%, N 23.77% vs. calculated C 61.63%, H 4.31%, N 23.96% ).
    • HPLC ensures >95% purity .

    Basic: What spectroscopic features distinguish this compound from structurally similar analogs?

    Answer:

    • NMR: The 3,4-dimethylphenyl group shows two singlet methyl peaks (δ ~2.3 ppm), while the pyrazolo[3,4-d]pyrimidine core displays a deshielded C-4 amine proton (δ ~8.1 ppm) .
    • Mass spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass .
    • X-ray crystallography (if available) resolves substituent orientation on the heterocyclic core .

    Advanced: How can microwave-assisted synthesis improve yield and reduce reaction times?

    Answer:
    Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For pyrazolopyrimidine derivatives, this method reduces synthesis time from days to hours (e.g., 30–60 minutes at 100–150°C) while improving yields by 15–20% compared to conventional heating . Key parameters:

    • Solvent selection: Use polar solvents like DMF or DMSO to absorb microwave energy efficiently.
    • Catalyst optimization: Copper(I) bromide or cesium carbonate accelerates coupling reactions .
    • Real-time monitoring: TLC or inline IR tracks reaction progress .

    Advanced: What in vitro assays evaluate its kinase inhibitory activity, and how are IC₅₀ values determined?

    Answer:

    • Kinase inhibition assays: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-binding site competition monitored via fluorescence polarization or radiometric assays .
    • IC₅₀ determination: Serial dilutions of the compound (0.1–100 μM) are tested against a fixed ATP concentration. Data are fitted to a sigmoidal dose-response curve using software like GraphPad Prism .
    • Validation: Compare inhibition profiles with known inhibitors (e.g., gefitinib for EGFR) and assess selectivity across kinase panels .

    Advanced: How to resolve contradictions in biological activity data across studies?

    Answer:

    • Assay standardization: Control variables like ATP concentration (e.g., 10 μM vs. 100 μM), buffer pH, and enzyme lot .
    • Structural verification: Re-characterize the compound batch via NMR and HRMS to rule out degradation or isomerization .
    • Cellular context: Test activity in isogenic cell lines (e.g., wild-type vs. kinase-mutant) to identify off-target effects .

    Advanced: What computational strategies predict binding modes to target proteins?

    Answer:

    • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
    • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and water-mediated interactions .
    • Validation: Correlate computational ΔG values with experimental IC₅₀ data. Discrepancies >1 log unit suggest model refinement .

    Basic: What solvents and purification methods are optimal for large-scale synthesis?

    Answer:

    • Reaction solvents: Acetonitrile or dichloromethane for solubility and low boiling points .
    • Purification: Gradient column chromatography (ethyl acetate/hexane) isolates the product. For crystalline derivatives, recrystallize from isopropyl alcohol or acetonitrile .
    • Yield optimization: Use excess aryl halide (1.2–1.5 equiv) and anhydrous conditions to minimize hydrolysis .

    Advanced: How does substituent variation on the pyrazolopyrimidine core affect solubility and bioavailability?

    Answer:

    • Lipophilicity: Introduce polar groups (e.g., -OH, -OMe) to improve aqueous solubility. LogP values <3 enhance pharmacokinetics .
    • Bioavailability: Methyl or isopropyl groups on the amine sidechain reduce metabolic clearance (e.g., t₁/₂ increased from 2.1 to 4.8 h in rodent models ).
    • SAR studies: Compare IC₅₀ and solubility for analogs with varied substituents (e.g., 3,4-dimethylphenyl vs. 4-methoxyphenyl) .

    Basic: What safety protocols are recommended for handling this compound?

    Answer:

    • PPE: Use nitrile gloves, lab coats, and safety goggles.
    • Ventilation: Perform reactions in a fume hood to avoid inhalation of organic solvents .
    • Waste disposal: Neutralize acidic/byproduct streams before disposal according to institutional guidelines .

    Advanced: Can this compound serve as a precursor for radiopharmaceuticals or fluorescent probes?

    Answer:

    • Radiolabeling: Introduce ¹²⁵I or ¹⁸F via halogen exchange reactions under catalytic conditions (e.g., Cu(I)-mediated ).
    • Fluorescent tagging: Attach dansyl or BODIPY fluorophores to the amine group via NHS ester coupling .
    • Applications: Track cellular uptake via confocal microscopy or PET imaging .

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